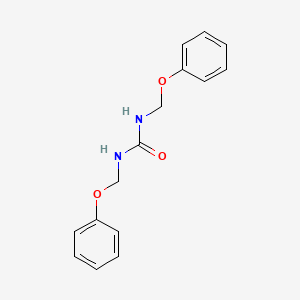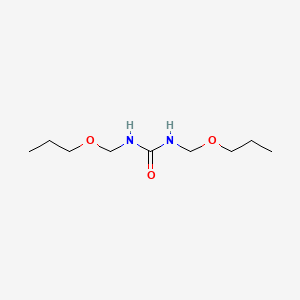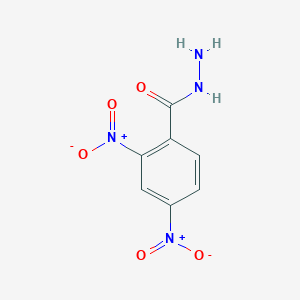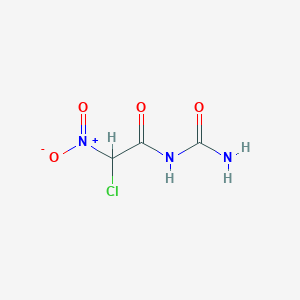
1,3-Bis(phenoxymethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(phenoxymethyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two phenoxymethyl groups attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(phenoxymethyl)urea can be synthesized through the reaction of phenoxymethylamine with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Phenoxymethyl Isocyanate: Phenoxymethylamine reacts with phosgene to form phenoxymethyl isocyanate.
Reaction with Phenoxymethylamine: The phenoxymethyl isocyanate then reacts with another molecule of phenoxymethylamine to form this compound.
The reaction conditions usually involve the use of an inert solvent such as dichloromethane and are carried out at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety when handling phosgene. Additionally, alternative methods such as the use of carbamoyl chlorides instead of phosgene can be employed to reduce the environmental impact and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(phenoxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The phenoxymethyl groups can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenoxymethyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(phenoxymethyl)urea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of polymers and resins with enhanced properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(phenoxymethyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The phenoxymethyl groups enhance its binding affinity and specificity towards the target enzyme. Additionally, the urea moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(phenoxymethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1,3-Bis(phenoxymethyl)guanidine: Similar structure but with a guanidine group instead of the urea moiety.
1,3-Bis(phenoxymethyl)carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness
1,3-Bis(phenoxymethyl)urea is unique due to its specific combination of phenoxymethyl groups and the urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness compared to similar compounds.
Propiedades
IUPAC Name |
1,3-bis(phenoxymethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(16-11-19-13-7-3-1-4-8-13)17-12-20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMIATXJDHALGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCNC(=O)NCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea](/img/structure/B7889262.png)
![3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea](/img/structure/B7889270.png)
![1-Methyl-3-[(methylcarbamoylamino)methyl]urea](/img/structure/B7889274.png)

![1,3-Bis[(pentyloxy)methyl]urea](/img/structure/B7889299.png)
![1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea](/img/structure/B7889318.png)




